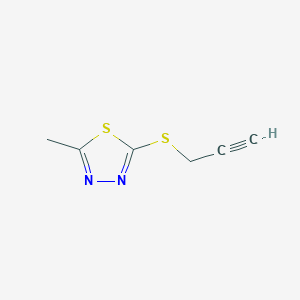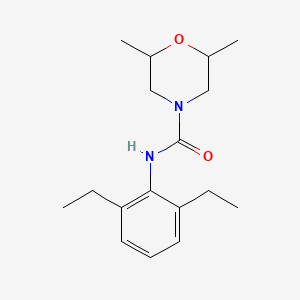
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-diethylphenyl isocyanate with 2,6-dimethylmorpholine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(2,6-Dimethylphenyl)carbamoyl)-2,6-dimethylmorpholine
- 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-diethylmorpholine
Uniqueness
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-14-8-7-9-15(6-2)16(14)18-17(20)19-10-12(3)21-13(4)11-19/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXACHMGTPXJLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
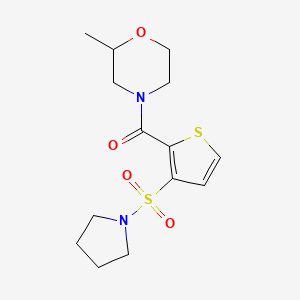
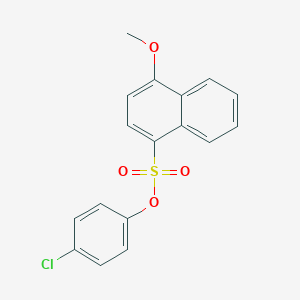
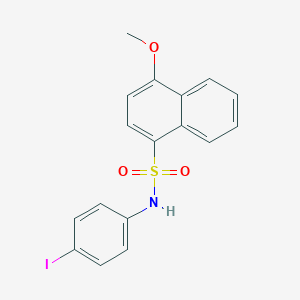
![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)
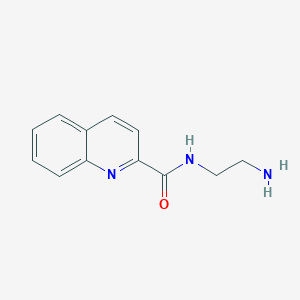
![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
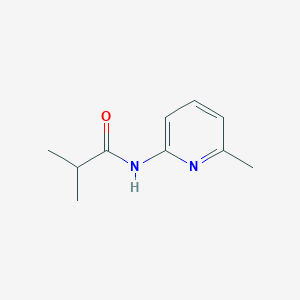
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
